molecular formula C12H14N4O3 B11664190 1,2,4-Triazole, 4-(3,4,5-trimethoxybenzylidenamino)-

1,2,4-Triazole, 4-(3,4,5-trimethoxybenzylidenamino)-

Cat. No.: B11664190
M. Wt: 262.26 g/mol
InChI Key: LDBJZBWMJQHBQD-GIDUJCDVSA-N
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Description

1,2,4-Triazole, 4-(3,4,5-trimethoxybenzylidenamino)- is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their versatile chemical properties and potential biological activities. This particular compound is of interest due to its unique structure, which includes a triazole ring and a trimethoxybenzylidene group. The presence of these functional groups contributes to its diverse range of applications in various fields, including medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazole, 4-(3,4,5-trimethoxybenzylidenamino)- typically involves the reaction of 1,2,4-triazole with 3,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. Commonly used catalysts include acids or bases, and the reaction is often performed in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher throughput. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazole, 4-(3,4,5-trimethoxybenzylidenamino)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may produce triazole derivatives with reduced functional groups .

Scientific Research Applications

1,2,4-Triazole, 4-(3,4,5-trimethoxybenzylidenamino)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,4-Triazole, 4-(3,4,5-trimethoxybenzylidenamino)- involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, leading to inhibition of enzyme activity or modulation of receptor function. The trimethoxybenzylidene group can enhance these interactions by providing additional binding sites .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: Another isomer of triazole with similar chemical properties but different biological activities.

    4-(4-Methylbenzylideneamino)-1,2,4-Triazole: A compound with a similar structure but different substituents on the benzylidene group.

    5-(5-Methyl-1H-pyrazol-3-yl)-4H-1,2,4-Triazole-3-Thiol: A triazole derivative with a pyrazole ring and thiol group

Uniqueness

1,2,4-Triazole, 4-(3,4,5-trimethoxybenzylidenamino)- is unique due to the presence of the trimethoxybenzylidene group, which imparts distinct chemical and biological properties. This compound’s ability to form multiple non-covalent interactions makes it a valuable scaffold for drug design and development .

Properties

Molecular Formula

C12H14N4O3

Molecular Weight

262.26 g/mol

IUPAC Name

(E)-N-(1,2,4-triazol-4-yl)-1-(3,4,5-trimethoxyphenyl)methanimine

InChI

InChI=1S/C12H14N4O3/c1-17-10-4-9(5-11(18-2)12(10)19-3)6-15-16-7-13-14-8-16/h4-8H,1-3H3/b15-6+

InChI Key

LDBJZBWMJQHBQD-GIDUJCDVSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/N2C=NN=C2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NN2C=NN=C2

Origin of Product

United States

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